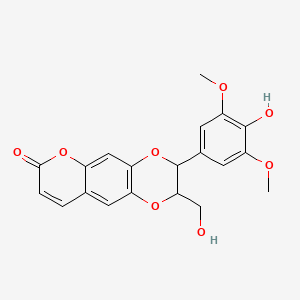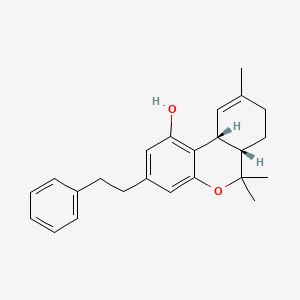
Molcanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of moluccanin and related compounds involves multiple steps that highlight the complexity and creativity required in organic synthesis. A pivotal study in this area is the total synthesis of (±)-moluccanic acid methyl ester, showcasing a synthesis route that features a Robinson annulation followed by aromatization to construct the aromatic ring, and concluding with a Baeyer–Villiger oxidation of the A ring to complete the molecule (Ushakov et al., 2012). Another significant approach involves an InBr(3)-catalyzed intermolecular polyene cyclization initiated by a Prins reaction, which efficiently leads to the total synthesis of (±)-moluccanic acid methyl ester in seven steps, highlighting the strategic use of cyclization reactions in the synthesis of complex terpenoids (Li et al., 2012).
Applications De Recherche Scientifique
Classification et Structure
La molcanine est un type de coumarinolignane (CL) {svg_1}. Les CL sont un groupe de lignanes non conventionnels ayant des coumarines et des phénylpropanes comme deux unités C6C3 liées généralement par un pont dioxane {svg_2}. La structure de la this compound est 3-(4-hydroxy-3,5-diméthoxyphényl)-2-(hydroxyméthyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxine-7-one.
Occurrence et Préparation
La this compound a été isolée de diverses espèces végétales. Environ 38 CL ont été isolés de 40 espèces végétales appartenant à 20 familles différentes {svg_3}. La préparation à grande échelle, la synthèse et les dérivés des CL ont été rapportés {svg_4}.
Activités Pharmacologiques
La majorité des CL rapportés, y compris la this compound, ont montré des activités anti-inflammatoires potentielles, en particulier contre les cytokines pro-inflammatoires {svg_5}. D'autres effets pharmacologiques présentés par les CL, tels que les effets hépatoprotecteurs et anticancéreux, sont également abordés dans la revue {svg_6}.
Ethnopharmacologie
Depuis l'Antiquité, les plantes contenant de la this compound ont été utilisées en médecine populaire pour guérir diverses maladies, notamment les maux de tête, la fièvre, l'asthme, les blessures, les ulcères d'estomac et les tumeurs {svg_7}.
Activité Biologique
Les extraits et les métabolites secondaires d'espèces contenant de la this compound ont présenté des propriétés biologiques intéressantes, notamment des effets antibactériens, cytotoxiques, anti-inflammatoires et antinociceptifs {svg_8}.
Safety and Hazards
Mécanisme D'action
Moluccanin, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one, is a coumarinolignoid isolated from Aleurites moluccana
Target of Action
Coumarinolignoids, the group to which moluccanin belongs, have been reported to show potential anti-inflammatory activities, especially against pro-inflammatory cytokines .
Mode of Action
It is known that coumarinolignoids can exhibit diverse biological activities based on the substitution groups and stereo location of these groups .
Biochemical Pathways
Coumarinolignoids have been reported to influence various biochemical pathways, contributing to their potential anti-inflammatory and other pharmacological effects .
Result of Action
Coumarinolignoids, including moluccanin, have been reported to exhibit potential anti-inflammatory activities .
Propriétés
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLZBLJGCQTQMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Moluccanin and where is it found?
A1: Moluccanin is a coumarinolignoid, a type of natural product characterized by a unique structure combining coumarin and lignan moieties. It was first isolated from the leaves and bark of Aleurites moluccana L. Willd. (Euphorbiaceae), commonly known as "Nogueira-da-India" or "Nogueira-de-Iguape". [] This medicinal plant is traditionally used for various ailments. []
Q2: Has Moluccanin's structure been fully characterized?
A2: While the isolation of Moluccanin from Aleurites moluccana has been reported [], a detailed description of its spectroscopic data and molecular formula isn't provided in the provided research excerpts. Further investigation into the chemical literature would be needed to obtain this information.
Q3: Can Moluccanin be synthesized in the lab?
A3: While the provided research excerpts don't describe the total synthesis of Moluccanin specifically, they do detail a versatile synthetic method for producing similar linear coumarinolignoids, including Sapiumin C and Hemidesminine. [] This method, which utilizes a Mitsunobu coupling, modified Miyaura arylation, and acid-catalyzed cyclization, could potentially be adapted for the synthesis of Moluccanin. [] Further research would be necessary to confirm this possibility and optimize the synthetic route.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,17,18-Trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene](/img/structure/B1149365.png)
![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)
